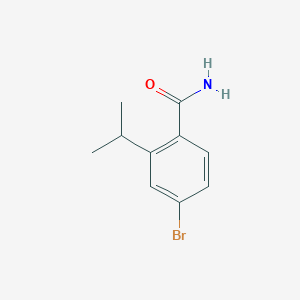

4-Bromo-2-isopropylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-6(2)9-5-7(11)3-4-8(9)10(12)13/h3-6H,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPLSMIHHVYIRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)Br)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 Bromo 2 Isopropylbenzamide

Established Synthetic Routes to 4-Bromo-2-isopropylbenzamide and Related Isomers

Precursor Compound Derivatization for Aromatic Bromination

A primary and well-established route to this compound involves the bromination of a suitable precursor. This typically begins with an activated aromatic compound which is then subjected to electrophilic aromatic substitution.

One common method starts with 2-isopropylbenzamide, which undergoes bromination using bromine in the presence of a catalyst like iron(III) bromide. This reaction introduces a bromine atom onto the benzene (B151609) ring. The directing effects of the isopropyl and amide groups influence the position of bromination, with the para-position relative to the amide group being a likely site of substitution. smolecule.com

Alternatively, bromination can be carried out on a precursor like 2,6-diisopropylaniline (B50358) using hydrogen bromide (HBr) and a sulfoxide, with the removal of water to drive the reaction to completion. google.com This highlights the importance of reaction conditions in achieving high conversions and yields. Another approach involves the use of N-bromosuccinimide (NBS) in sulfuric acid, which can offer regioselective bromination. smolecule.com

The following table summarizes common bromination methods:

| Reagent System | Catalyst/Conditions | Key Features |

| Br₂ | FeBr₃ | Standard electrophilic aromatic substitution. |

| HBr/Sulfoxide | Removal of water | Drives reaction to high conversion. google.com |

| NBS/H₂SO₄ | - | Can offer good regioselectivity. smolecule.com |

Direct Amide Bond Formation via Coupling Reactions

Another key strategy for synthesizing this compound is through the direct formation of the amide bond. This typically involves the coupling of a carboxylic acid derivative with an amine.

A prevalent method is the reaction of 4-bromo-2-isopropylbenzoic acid with a suitable aminating agent. The carboxylic acid can be activated by converting it into an acyl chloride, which then readily reacts with ammonia (B1221849) or an amine to form the desired benzamide (B126). This nucleophilic acyl substitution is a high-yielding and well-understood process. smolecule.com

Coupling reagents are also widely employed to facilitate the direct amidation of carboxylic acids without the need to form an acyl halide intermediate. Reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) can be used to activate the carboxyl group of 4-bromo-2-isopropylbenzoic acid, allowing for a smooth reaction with an amine under mild conditions. sid.ir

The following table outlines common amide bond formation strategies:

| Precursors | Coupling Method/Reagent | Key Features |

| 4-Bromo-2-isopropylbenzoyl chloride and Ammonia/Amine | Nucleophilic Acyl Substitution | High-yielding, traditional method. smolecule.com |

| 4-Bromo-2-isopropylbenzoic acid and Amine | TBTU | Mild conditions, good to high yields. sid.ir |

Regioselective Functionalization of Benzene Ring Systems

Achieving the specific 4-bromo-2-isopropyl substitution pattern on the benzene ring requires careful consideration of regioselectivity. The directing effects of the substituents play a crucial role in determining the outcome of the reaction.

In the case of brominating 2-isopropylbenzamide, the isopropyl group is an ortho-, para-director, while the amide group is also an ortho-, para-director. The steric hindrance from the bulky isopropyl group can influence the position of the incoming electrophile, favoring the less hindered para-position to the amide, resulting in this compound.

Directed ortho-metalation is another powerful technique for achieving regioselectivity. smolecule.com While not directly applied to this compound in the provided context, this strategy involves using a directing group to guide a metalating agent (like an organolithium reagent) to a specific position on the aromatic ring, which can then be functionalized. This method offers a high degree of control over the substitution pattern.

Development of Novel and Efficient Synthetic Protocols

The development of new synthetic methods aims to improve upon established routes by offering higher efficiency, greater selectivity, and more environmentally friendly conditions.

Catalytic Approaches (e.g., Transition Metal-Catalyzed Coupling, C-H Amidation)

Transition metal-catalyzed reactions have emerged as a powerful tool in organic synthesis, offering novel pathways to construct C-N and C-H bonds. acs.orgresearchgate.net These methods can provide more direct and atom-economical routes to benzamides.

Transition Metal-Catalyzed C-H Amidation: This approach involves the direct conversion of a C-H bond on the aromatic ring into a C-N bond. acs.orgresearchgate.net While specific examples for this compound are not detailed, the general principle involves a transition metal catalyst, often palladium, rhodium, or cobalt, that facilitates the reaction between the aromatic substrate and an aminating agent. rsc.orgmdpi.combeilstein-journals.org The amide group itself can act as a directing group, guiding the catalyst to functionalize a specific C-H bond. mdpi.com

Transition Metal-Catalyzed Coupling Reactions: Copper-catalyzed coupling reactions have been developed for the synthesis of aromatic amides from bromo-difluoro-acetamides and aryl boronic acids, showcasing the potential for cross-coupling strategies in amide synthesis. researchgate.netnih.gov Palladium-catalyzed reactions are also extensively used for C-C and C-N bond formation, and could be applied to the synthesis of this compound from appropriate precursors. acs.orgresearchgate.net

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of any synthetic protocol. This involves systematically varying parameters such as temperature, solvent, catalyst loading, and reaction time.

For instance, in the bromination of 2,6-diisopropylaniline, heating the reaction and removing water azeotropically significantly increased the conversion to the desired brominated product. google.com Similarly, in a palladium-catalyzed acylation reaction, a thorough optimization of the catalyst, oxidant, and solvent was necessary to achieve a high yield of the product. acs.org

Design of Experiments (DOE) is a statistical tool that can be employed to systematically and efficiently optimize multiple reaction parameters simultaneously, reducing the number of experiments required to identify the optimal conditions.

The following table highlights key parameters for optimization:

| Parameter | Impact | Example |

| Temperature | Reaction rate and selectivity | Increasing temperature can increase reaction rate but may also lead to side products. google.com |

| Solvent | Solvation of reactants, influencing reactivity | Changing the solvent from acetonitrile (B52724) to 1,2-dichloroethane (B1671644) significantly improved the yield in a palladium-catalyzed reaction. acs.org |

| Catalyst | Activity and selectivity | Different transition metal catalysts can offer varying levels of efficiency and regioselectivity. rsc.orgmdpi.combeilstein-journals.org |

| Reagent Stoichiometry | Conversion and side reactions | Using stoichiometric quantities of reactants can be crucial for high yields. google.com |

Multi-step Synthetic Sequences for Complex Benzamide Scaffolds

The synthesis of complex molecules where a benzamide, such as this compound, serves as a core scaffold often requires elaborate, multi-step sequences. These routes are designed to introduce diverse functional groups and build intricate molecular frameworks. Research into related benzamide structures provides insight into the sophisticated synthetic pathways that could be adapted for derivatives of this compound.

A notable strategy involves the construction of N-(quinolinyl)benzamides, which are molecules of significant interest in pharmaceutical research. preprints.org A three-step synthesis has been developed starting from 4,7-dichloroquinoline. mdpi.com This process includes:

Oxidation: The quinoline (B57606) starting material undergoes N-oxide formation. preprints.orgmdpi.com

C2-Amidation: A key step involves the reaction of the N-oxide with benzonitrile (B105546) in the presence of concentrated sulfuric acid to form the N-(4,7-dichloroquinolin-2-yl)benzamide intermediate. preprints.orgmdpi.com

C4-Amination: The final step is a nucleophilic aromatic substitution (SNAr) where the chlorine at the C4 position is displaced by an amine, such as morpholine, to yield the complex final product. preprints.orgmdpi.com

Another versatile multi-step approach is the palladium-catalyzed ortho-arylation of substituted benzamides. acs.org This method allows for the creation of complex biaryl amide derivatives. The process uses N-(2-aminophenyl)acetamide (APA) as a bidentate directing group to selectively functionalize the C-H bond at the ortho position to the amide group. acs.org This strategy is tolerant of a wide array of functional groups, enabling the synthesis of diverse and complex benzamide scaffolds. acs.org

Furthermore, the synthesis of novel benzamides incorporating other heterocyclic systems, such as pyridine-linked 1,2,4-oxadiazoles, demonstrates the modularity of these multi-step sequences. nih.gov A typical pathway for these compounds involves several distinct chemical transformations:

Esterification and cyanation of a starting benzoic acid.

Cyclization with an amine oxime to form the 1,2,4-oxadiazole (B8745197) ring.

Hydrolysis of the ester, followed by an aminolysis (amidation) reaction with a substituted aniline (B41778) to form the final benzamide product. nih.gov

These examples highlight the sophisticated, multi-step methodologies available for constructing complex molecules built upon a benzamide core.

Interactive Table 1: Overview of Multi-step Synthetic Sequences for Complex Benzamides

| Synthetic Target | Key Intermediate(s) | Major Reaction Steps | Reference |

|---|---|---|---|

| N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | 4,7-dichloroquinoline 1-oxide; N-(4,7-dichloroquinolin-2-yl)benzamide | Oxidation, C2-Amidation, Nucleophilic Aromatic Substitution (SNAr) | preprints.orgmdpi.com |

| Biaryl Amide Derivatives | Benzamides with N-(2-aminophenyl)acetamide (APA) directing group | Directed C-H ortho-arylation using a Palladium catalyst | acs.org |

| Benzamides with Pyridine-Linked 1,2,4-Oxadiazole | Methyl 2-chloro-5-cyanobenzoate; 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl) benzoate | Esterification, Cyanation, Cyclization, Hydrolysis, Aminolysis | nih.gov |

Preparative and Industrial-Scale Synthetic Considerations

The transition from laboratory-scale synthesis to preparative and industrial-scale production of this compound requires methodologies that are efficient, scalable, and economically viable.

A foundational synthetic route to the this compound scaffold can be inferred from the synthesis of its N-methyl derivative. This process begins with 2-isopropylbenzamide, which undergoes bromination to introduce the bromine atom at the para position, yielding this compound. smolecule.com This intermediate can then be further functionalized. For large-scale production, the initial step often involves reacting p-bromobenzoic acid with a chlorinating agent like thionyl chloride to form the acid chloride. researchgate.netgoogle.com This highly reactive intermediate is then reacted with an appropriate amine to form the final amide. A solvent-free approach using thionyl chloride as both a promoter and a solvent for the coupling of benzoic acids and amines has been developed, offering an economic and environmentally friendly alternative for producing substituted benzamides. researchgate.net

For industrial applications, several factors must be optimized. A patent for a related compound, 4-bromo-N,N-diisopropylbenzamide, outlines a process starting with the heating of p-bromobenzoic acid and thionyl chloride, followed by reaction with diisopropylamine. google.com Such procedures are designed for high yield and suitability for industrial production. google.com Research on other substituted benzamides has demonstrated that certain synthetic procedures can be scaled up with good yields, indicating their applicability to industrial processes. researchgate.net

The use of continuous-flow systems is a significant advancement in industrial chemical synthesis. rsc.org These systems allow for sequential transformations in a contained and controlled environment, which can improve safety, efficiency, and scalability compared to traditional batch processing. rsc.org This methodology has been successfully applied to the synthesis of various amides and complex molecules, making it a highly relevant consideration for the industrial production of this compound. rsc.org

Furthermore, patents related to the production of halogenated benzamides provide valuable insights into industrial practices. One such process involves reacting a benzamide compound with a halogenating agent in the presence of a palladium catalyst. wipo.int This highlights the use of advanced catalytic methods to ensure high efficiency and selectivity in an industrial context.

Interactive Table 2: Comparison of Preparative Methods for Benzamide Synthesis

| Method | Starting Materials | Key Reagents/Conditions | Scale/Application | Advantages | Reference |

|---|---|---|---|---|---|

| Amidation via Acyl Chloride | p-Bromobenzoic acid, Isopropylamine | Thionyl chloride, Diisopropylamine | Industrial | High yield, suitable for industrial process. | google.com |

| Direct Bromination | 2-Isopropylbenzamide | Bromine, Catalyst (e.g., FeBr₃) | Laboratory/Preparative | Direct route to the target scaffold. | smolecule.com |

| Solvent-Free Coupling | 3-Bromo-5-nitrobenzoic acid, Amines | Thionyl chloride (as promoter/solvent) | Laboratory | Economic, environmentally friendly, catalyst-free. | researchgate.net |

| Continuous-Flow Synthesis | Aniline derivatives | Multi-step sequence in flow reactors | Industrial | Improved safety, efficiency, and scalability. | rsc.org |

| Palladium-Catalyzed Halogenation | Benzamide compound | Halogenating agent, Palladium catalyst | Industrial | Novel process for producing 2-halogenobenzamides. | wipo.int |

Chemical Reactivity and Derivatization Chemistry of 4 Bromo 2 Isopropylbenzamide

Nucleophilic Substitution Reactions Involving the Aromatic Bromine

The bromine atom attached to the benzene (B151609) ring is a key site for nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, significantly altering the molecule's properties.

One of the most powerful methods for forming new carbon-carbon and carbon-heteroatom bonds is through palladium-catalyzed cross-coupling reactions. For instance, in a reaction analogous to those used for similar aromatic bromides, 4-Bromo-2-isopropylbenzamide can be coupled with various partners.

Another important transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a new carbon-nitrogen bond. This reaction would involve treating this compound with an amine in the presence of a palladium catalyst and a base.

The bromine atom can also be replaced by other nucleophiles. For example, reaction with sodium methoxide (B1231860) can introduce a methoxy (B1213986) group. smolecule.com

Transformations of the Amide Functional Group (e.g., Hydrolysis, N-Functionalization)

The amide group of this compound can undergo several transformations, providing another avenue for derivatization.

Hydrolysis: The amide bond can be broken under acidic or basic conditions, a process known as hydrolysis, to yield 4-bromo-2-isopropylbenzoic acid and ammonia (B1221849). This reaction is fundamental for converting the amide back to a carboxylic acid, which can then be used in other synthetic steps.

N-Functionalization: The nitrogen atom of the amide can be further functionalized. For example, N-alkylation can occur by treating the amide with a suitable alkyl halide in the presence of a base. Similarly, N-arylation can be achieved through coupling reactions. A specific example is the reaction of this compound with methylamine (B109427) to form 4-Bromo-2-isopropyl-N-methylbenzamide. smolecule.com

Oxidation and Reduction Chemistry of the Benzamide (B126) Core

The benzamide core of this compound can be subjected to oxidation and reduction reactions, leading to various new compounds.

Oxidation: The benzene ring can be oxidized under specific conditions to introduce additional functional groups. smolecule.com For example, oxidation with powerful agents like potassium permanganate (B83412) could potentially lead to the formation of additional hydroxyl or keto groups on the aromatic ring, depending on the reaction conditions. smolecule.com

Reduction: The amide functional group can be reduced. For instance, using a strong reducing agent like lithium aluminum hydride can reduce the amide to the corresponding amine, 4-bromo-2-isopropylbenzylamine. smolecule.com

Cyclization and Rearrangement Reactions of this compound Derivatives

Derivatives of this compound can be used in cyclization and rearrangement reactions to form more complex molecular architectures. For example, derivatives of benzamides can undergo redox-active annulation reactions with alkynes to form isoquinolones. shu.ac.uk In these reactions, a directing group on the nitrogen of the benzamide also acts as an oxidizing agent. shu.ac.uk

Furthermore, derivatives of benzamides can be converted into valuable nitrogen-containing heterocycles like 1,2,3-benzotriazin-4(3H)-ones. shu.ac.uk This transformation often involves an initial C-H amidation step catalyzed by a metal like cobalt, followed by treatment with reagents such as tert-butyl nitrite. shu.ac.uk

Pathways for Generating Advanced Synthetic Intermediates

This compound serves as a valuable starting material for the synthesis of more complex molecules that are important in various fields of chemical research.

The reactivity of the bromine atom allows for its use in palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex organic molecules. shu.ac.uk The ability to functionalize both the aromatic ring and the amide group makes it a versatile intermediate. For example, a related compound, 2-acetamido-4-bromo-N-isopropylbenzamide, has been synthesized and utilized in further chemical transformations. shu.ac.uk

The development of efficient synthetic routes starting from readily available benzamides is an active area of research. shu.ac.uk For instance, cobalt-catalyzed C-H amidation reactions of benzamide substrates are used to form important C-N bonds, leading to the synthesis of new nitrogen-based heterocycles. shu.ac.uk

Below is a table summarizing some of the key reactions and the resulting intermediates or products that can be generated from this compound.

| Reaction Type | Reagents and Conditions | Product/Intermediate | Reference |

| Nucleophilic Substitution | Sodium methoxide | 4-Methoxy-2-isopropylbenzamide | smolecule.com |

| N-Functionalization | Methylamine | 4-Bromo-2-isopropyl-N-methylbenzamide | smolecule.com |

| Amide Reduction | Lithium aluminum hydride | 4-Bromo-2-isopropylbenzylamine | smolecule.com |

| Amide Hydrolysis | Acid or base | 4-Bromo-2-isopropylbenzoic acid | |

| C-H Amidation/Cyclization | Co(III) catalyst, amidating agent, then tert-butyl nitrite | 1,2,3-Benzotriazin-4(3H)-one derivative | shu.ac.uk |

Advanced Structural Analysis and Spectroscopic Characterization of 4 Bromo 2 Isopropylbenzamide

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental to determining the precise structure of a molecule like 4-Bromo-2-isopropylbenzamide. Each method provides unique pieces of information that, when combined, create a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis (e.g., ¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, ¹H NMR would reveal the number of distinct proton environments, their electronic surroundings, and their proximity to one another through spin-spin coupling. The isopropyl group would be expected to show a characteristic septet for the methine proton and a doublet for the two methyl groups. The aromatic protons would appear as distinct signals in the downfield region, with their splitting patterns indicating their positions relative to the bromo and isopropyl substituents.

¹³C NMR spectroscopy would complement the proton data by identifying the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the amide group would be readily identifiable by its characteristic downfield chemical shift. 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to definitively assign which protons are attached to which carbons and to confirm the connectivity of the entire molecule. However, specific chemical shifts and coupling constants for this compound are not documented in the available search results.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathways (e.g., HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, allowing for the confirmation of its elemental formula, C₁₀H₁₂BrNO. The presence of bromine would be easily identified by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br exist in nearly a 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of almost equal intensity. Analysis of the fragmentation pattern could provide further structural confirmation, for instance, through the loss of the isopropyl group or cleavage adjacent to the carbonyl group. Without experimental data, a precise fragmentation pathway cannot be described.

Vibrational Spectroscopy (IR, Raman) for Characteristic Functional Group Signatures

Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by probing their vibrational modes. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretch and C=O stretch of the amide group, as well as C-H stretches from the aromatic and isopropyl groups. The C-Br stretch would appear in the fingerprint region. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the benzene (B151609) ring. Specific vibrational frequencies (in cm⁻¹) for this compound are not available.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state.

Crystal Lattice Architecture and Packing Arrangements

This analysis would reveal the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describe the symmetry and repeating pattern of the molecules within the crystal. It would show how the individual molecules pack together, influencing physical properties like melting point and solubility.

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Crystallographic data would allow for the precise measurement of bond lengths and angles. Furthermore, it would provide insight into the non-covalent interactions that govern the crystal packing. In the case of this compound, hydrogen bonding between the amide N-H donor and the C=O acceptor of adjacent molecules would be expected to be a dominant feature, potentially forming chains or dimeric structures. The presence of the bromine atom also introduces the possibility of halogen bonding, where the electropositive region on the bromine interacts with a nucleophilic atom on a neighboring molecule.

Conformational Flexibility and Polymorphism Studies

Detailed Research Findings

The primary sources of conformational flexibility in this compound are the rotations around the C(aryl)-C(carbonyl) bond and the C(aryl)-C(isopropyl) bond. The steric hindrance introduced by the bulky isopropyl group at the ortho position to the amide functionality is expected to play a significant role in defining the molecule's preferred conformation. mdpi.com This steric pressure likely forces the amide group to rotate out of the plane of the benzene ring, resulting in a non-planar structure. In studies of similar N-isopropylbenzamides, the dihedral angle between the amide group and the phenyl ring is a critical parameter, often found to be around 30°. nih.govresearchgate.net

The orientation of the isopropyl group itself also contributes to the conformational landscape, with different rotational positions relative to the aromatic ring leading to distinct conformers (e.g., syn or anti). Computational studies on similarly substituted systems are often employed to determine the relative energies of these conformers and the energy barriers for their interconversion. researchgate.nettandfonline.comresearchgate.net

Polymorphism is the phenomenon where a single compound crystallizes into two or more different crystal structures, known as polymorphs. researchgate.netmdpi.com These polymorphs can exhibit different physical properties. The potential for polymorphism in this compound is high due to the presence of strong hydrogen-bonding moieties in the amide group (N-H donor and C=O acceptor). researchgate.net These groups can form robust intermolecular hydrogen bonds, typically leading to the formation of chains or dimers in the crystal lattice. iucr.org

Different conformers of the molecule may pack in distinct ways, giving rise to conformational polymorphism. mdpi.com Furthermore, weaker intermolecular interactions, such as those involving the bromine atom (halogen bonding) or the aromatic ring (π-stacking), can provide additional stability to various packing arrangements, increasing the likelihood of multiple polymorphic forms. iucr.orgresearchgate.net The interplay between strong hydrogen bonds and these weaker forces ultimately determines the final crystal packing.

The tables below are illustrative examples of the type of data that would be generated from experimental (e.g., X-ray crystallography) and computational studies on this compound to characterize its conformational and polymorphic behavior.

Illustrative Data Tables

The following tables are provided as representative examples of how conformational and crystallographic data for this compound would be presented. The values are hypothetical and based on typical findings for related substituted benzamides.

Table 1: Illustrative Conformational Analysis of this compound

This table shows plausible low-energy conformers defined by key dihedral angles. The angles describe the rotation around specific bonds, indicating the spatial relationship between different parts of the molecule.

| Conformer | Dihedral Angle τ1 (°) (C2-C1-C=O) | Dihedral Angle τ2 (°) (C1-C-N-Cisopropyl) | Relative Energy (kJ/mol) |

|---|---|---|---|

| Conformer A (syn-periplanar) | ~35 | ~180 | 0 (Reference) |

| Conformer B (anti-periplanar) | ~-35 | ~0 | ~5.2 |

Table 2: Illustrative Crystallographic Data for Potential Polymorphs of this compound

This table presents hypothetical crystallographic data for two potential polymorphs (Form I and Form II), highlighting differences in their crystal systems and unit cell dimensions that would lead to distinct solid-state properties.

| Parameter | Hypothetical Form I | Hypothetical Form II |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | ~5.1 | ~7.8 |

| b (Å) | ~10.2 | ~9.9 |

| c (Å) | ~9.8 | ~15.4 |

| β (°) | ~104.5 | 90 |

| Volume (ų) | ~490 | ~1190 |

| Z (Molecules/Unit Cell) | 2 | 4 |

Computational and Theoretical Investigations of 4 Bromo 2 Isopropylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems, offering a detailed view of their electronic architecture and predicting their behavior in chemical reactions.

Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization to determine the most stable three-dimensional arrangement of atoms in a molecule and to calculate the energy profiles of chemical reactions. nih.gov For 4-Bromo-2-isopropylbenzamide, DFT calculations, often performed with functionals like B3LYP or ωB97XD and basis sets such as 6-31G or 6-31++G(d,p), can elucidate the preferred spatial orientation of the isopropyl and benzamide (B126) groups. nih.govscholaris.ca These calculations are crucial for understanding how the molecule's conformation influences its properties and reactivity. The process involves finding the minimum energy structure on the potential energy surface, which corresponds to the most stable conformation of the molecule.

Frontier Molecular Orbital (FMO) Analysis for Reaction Predictions

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these orbitals are key to predicting how a molecule will react. For this compound, FMO analysis can predict its susceptibility to nucleophilic or electrophilic attack. The distribution of the HOMO and LUMO across the molecule highlights the most probable sites for reaction. For instance, the analysis might reveal that the LUMO is localized on the aromatic ring, suggesting it is prone to nucleophilic substitution, or that the HOMO is concentrated on the amide group, indicating a site for electrophilic interaction. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a dynamic perspective on molecular behavior, complementing the static picture offered by quantum chemical calculations.

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

Conformational analysis of this compound can be performed using molecular mechanics (MM) and molecular dynamics (MD) simulations. These methods are computationally less intensive than quantum mechanics and allow for the exploration of the conformational landscape of the molecule over time. By simulating the movement of atoms, researchers can identify low-energy conformations and understand the flexibility of the isopropyl group and the amide bond. This information is vital for predicting how the molecule might bind to a biological target, as the adopted conformation can significantly impact binding affinity. lookchem.com

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures. For this compound, theoretical calculations can estimate its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. nih.govrsc.org Discrepancies between predicted and experimental spectra can prompt a re-evaluation of the proposed molecular structure or conformation, leading to a more accurate understanding of the molecule.

In Silico Approaches to Structure-Reactivity Relationships

In silico methods are invaluable for establishing structure-reactivity relationships (SRR), which correlate a molecule's structural features with its chemical reactivity or biological activity. rivm.nl For this compound, these approaches can involve the calculation of various molecular descriptors, such as electrostatic potential surfaces, molecular volume, and logP. By analyzing these descriptors for a series of related compounds, it is possible to build predictive models that can guide the design of new molecules with desired properties. For example, understanding how the position of the bromine atom and the nature of the alkyl group on the amide affect reactivity can inform the synthesis of analogues with enhanced characteristics. mdpi.com

Molecular Docking for Understanding Chemical Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on their binding affinity.

The binding interactions of benzamide derivatives are often characterized by a combination of hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds. researchgate.netnih.gov For this compound, the amide group can act as both a hydrogen bond donor (from the N-H) and acceptor (at the carbonyl oxygen). The isopropyl group and the benzene (B151609) ring provide hydrophobicity, which can lead to favorable interactions with nonpolar pockets in a binding site. The bromine atom at the 4-position is of particular interest as it can participate in halogen bonding, a non-covalent interaction that can contribute significantly to binding affinity and specificity.

While specific docking studies on this compound are not widely documented in publicly available literature, insights can be drawn from studies on structurally related compounds. For example, docking studies on other benzamide derivatives have highlighted the importance of hydrophobic interactions and hydrogen bonding in their binding to various enzymes. researchgate.netdergipark.org.tr A study on benzamide derivatives as inhibitors of DNA gyrase and Sec14p revealed that hydrophobic interactions, along with hydrogen bonding, were prevalent. researchgate.net In another study, the molecular docking of a novel (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as an elastase inhibitor demonstrated significant binding affinity, suggesting the potential for bromo-substituted benzamides in enzyme inhibition. nih.gov

The following table illustrates typical binding interactions and scores from a hypothetical docking study of this compound with a generic enzyme active site, based on findings for similar molecules.

| Interacting Residue | Type of Interaction | Distance (Å) | Estimated Binding Energy (kcal/mol) |

| TYR 228 | Hydrogen Bond (with C=O) | 2.9 | -2.5 |

| SER 195 | Hydrogen Bond (with N-H) | 3.1 | -2.1 |

| VAL 216 | Hydrophobic (with isopropyl) | 3.8 | -1.8 |

| TRP 215 | Hydrophobic (with phenyl) | 4.0 | -1.5 |

| PHE 220 | Halogen Bond (with Br) | 3.5 | -1.2 |

This table is illustrative and based on typical interactions observed for similar compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physicochemical property. leidenuniv.nl The fundamental principle of QSAR is that the structural features of a molecule, such as its size, shape, and electronic properties, determine its activity. researchgate.net

A QSAR model is developed by correlating the variation in the activity of a set of compounds with the variation in their molecular descriptors. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), and electronic (e.g., dipole moment), among others. Once a statistically robust QSAR model is established, it can be used to predict the activity of new, untested compounds. scispace.com

For a class of compounds like substituted benzamides, QSAR studies have been employed to predict various activities, including antiallergic and anticancer effects. leidenuniv.nlscispace.com A 3D-QSAR study on substituted benzamides as procaspase-3 activators suggested that steric bulk and the presence of small electron-withdrawing groups were important for activity. scispace.com This finding is relevant to this compound, which possesses a bulky isopropyl group and an electron-withdrawing bromine atom.

In the context of this compound, a QSAR model could be developed to predict properties such as its potential biological activity, solubility, or toxicity. This would involve synthesizing a series of related analogs with variations in the substituents on the benzamide core and experimentally measuring the desired property. The resulting data would then be used to generate a QSAR model.

The following table presents a hypothetical dataset that could be used to develop a QSAR model for the biological activity of a series of substituted benzamides.

| Compound | Substituent (R1) | Substituent (R2) | Molecular Weight ( g/mol ) | LogP | Biological Activity (IC50, µM) |

| 1 | H | H | 121.14 | 1.33 | 50.2 |

| 2 | 4-Bromo | H | 200.04 | 2.15 | 15.8 |

| 3 | H | 2-isopropyl | 163.22 | 2.41 | 25.1 |

| 4 | 4-Bromo | 2-isopropyl | 242.11 | 3.23 | 8.5 |

| 5 | 4-Chloro | 2-isopropyl | 197.66 | 2.98 | 12.3 |

| 6 | 4-Fluoro | 2-isopropyl | 181.21 | 2.56 | 18.9 |

This table is for illustrative purposes to demonstrate the type of data used in QSAR studies.

Mechanistic Studies of Molecular Interactions Involving 4 Bromo 2 Isopropylbenzamide

Elucidation of Covalent Binding Mechanisms with Molecular Targets

No specific studies detailing the covalent binding of 4-Bromo-2-isopropylbenzamide to molecular targets were found in the public domain.

Investigation of Protein-Ligand Interactions in Proteomics Research

There are no specific proteomics studies in the public literature that investigate the protein-ligand interactions of this compound.

Pathways of Molecular Target Modulation and Biochemical Pathway Interrogation

No research detailing the modulation of molecular targets or the interrogation of biochemical pathways by this compound could be located.

Structure Activity Relationship Sar Analysis Based on Chemical Features of 4 Bromo 2 Isopropylbenzamide

Impact of the Bromine Substituent on Aromatic System Properties

The presence of a bromine atom at the para-position (C4) of the benzamide (B126) ring significantly influences the electronic properties of the aromatic system. Halogens, like bromine, are known to exert a dual electronic effect: they are electron-withdrawing through induction (sigma-withdrawal) and electron-donating through resonance (pi-donation). In the case of 4-bromo-2-isopropylbenzamide, the inductive effect generally outweighs the resonance effect, leading to a net deactivation of the benzene (B151609) ring. This electron-withdrawing nature can decrease the electron density of the aromatic ring, potentially influencing its susceptibility to electrophilic aromatic substitution reactions. wikipedia.org

Research on substituted benzenes has shown that both electron-releasing and electron-withdrawing groups can decrease the aromaticity of the ring due to partial localization of pi-electrons. researchgate.net The bromine substituent in 4-bromanilines, for instance, has been shown to impact the planarity and electronic distribution of the molecule. The extent of this influence is often subtle and depends on the interplay with other substituents present on the ring.

Influence of the Isopropyl Group on Molecular Conformation and Recognition

Positioned at the ortho-position (C2) relative to the amide group, the isopropyl group introduces significant steric bulk. This steric hindrance plays a crucial role in defining the molecule's three-dimensional conformation. The isopropyl group can restrict the free rotation of the amide moiety, influencing the dihedral angle between the amide group and the phenyl ring. nih.gov In N-isopropylbenzamide, for example, the dihedral angle between the amide group and the phenyl ring is reported to be 30.0 (3)°. nih.gov

Modifications to the Amide Moiety and Their Effect on Chemical Reactivity

Modifications to the amide group can significantly alter the chemical reactivity of the molecule. For example, hydrolysis of the amide bond, either under acidic or basic conditions, can lead to the formation of the corresponding carboxylic acid (4-bromo-2-isopropylbenzoic acid) and ammonia (B1221849). The nitrogen of the amide can be alkylated, and in some cases, this modification has been shown to decrease the affinity for certain biological targets, suggesting the importance of the amide hydrogen for interaction. nih.gov Furthermore, the orientation of the amide linker is critical; in some studies, inverting the amide group to an anilide resulted in a loss of biological activity. nih.gov The reactivity of the amide can also be influenced by neighboring groups.

Positional Isomerism Effects on Molecular Interactions

The specific substitution pattern of this compound is a key determinant of its properties, and altering the positions of the bromine and isopropyl groups would likely lead to significant changes in its molecular interactions. Positional isomerism in substituted benzamides can have a greater impact on reaction kinetics and biological activity than the nature of the substituents themselves. mdpi.comnih.gov

For instance, moving the bromine atom from the para-position (C4) to the meta- (C3) or ortho- (C2) position would alter the electronic landscape of the aromatic ring. A 3-bromo isomer would have a different dipole moment and potentially different reactivity in electrophilic substitution reactions. Similarly, shifting the isopropyl group to the meta- or para-position would dramatically change the steric environment around the amide group. A 4-isopropyl isomer, for example, would have significantly less steric hindrance around the amide, allowing for greater conformational flexibility.

Applications of 4 Bromo 2 Isopropylbenzamide in Advanced Organic Synthesis and Chemical Industry

Role as a Versatile Synthetic Building Block in Complex Molecule Construction

In modern organic synthesis, the efficiency of constructing complex molecules often relies on the use of versatile synthetic building blocks—molecules with strategically placed functional groups that can be selectively manipulated. Substituted benzamides, such as 4-Bromo-2-isopropylbenzamide, are classified as such building blocks. achemblock.combldpharm.com The utility of this compound stems from its two primary reactive centers: the aryl bromide and the N-isopropylamide group.

The bromine atom on the aromatic ring serves as a crucial handle for a wide array of cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings, for instance, would allow for the formation of new carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds at this position. This functionality enables chemists to link the benzamide (B126) core to other molecular fragments, progressively building more elaborate structures.

A practical example of this principle is seen with a closely related compound, 4-bromo-N,N-diisopropylbenzamide, which is used as a key intermediate in a patented method for producing p-carboxyphenylboronic acid. google.com In this process, the bromo-substituted benzamide undergoes a substitution reaction to form (4-(diisopropylcarbamyl)phenyl) boric acid, which is then hydrolyzed to the final product. google.com This demonstrates how the bromo-benzamide framework acts as a foundational unit for creating other valuable chemical reagents. google.com

Use in the Synthesis of Heterocyclic Scaffolds and Advanced Intermediates

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, as these structures are prevalent in a vast number of biologically active compounds and functional materials. shu.ac.uk Substituted benzamides are valuable precursors for creating nitrogen-containing heterocyclic systems. shu.ac.uklookchem.com

Recent advances in synthetic methodology have highlighted the use of cost-effective transition metals like cobalt for C-H functionalization, a process that forms new bonds by activating otherwise inert carbon-hydrogen bonds. shu.ac.uk Research has demonstrated that benzamide substrates can undergo Cobalt(III)-catalyzed C-H amidation, which serves as a key step in efficient routes to valuable nitrogen-containing heterocycles. shu.ac.uk This reaction allows for the formation of a new C-N bond on the aromatic ring. shu.ac.uk

Specifically, this C-H amidation of benzamides is the initial step in facile, one-pot routes to synthesize important heterocyclic scaffolds such as 1,2,3-benzotriazin-4(3H)-ones and N-acetylbenzotriazoles . shu.ac.uk These transformations are achieved under mild conditions using amidating agents like 1,4,2-dioxazol-5-ones in conjunction with a CpCo(III) catalyst. shu.ac.uk The ability to use the benzamide core to construct complex heterocyclic systems underscores the importance of compounds like this compound as advanced intermediates. shu.ac.uk

Table 1: Synthesis of Heterocyclic Scaffolds from Benzamide Precursors

| Precursor Type | Key Reaction | Heterocyclic Product(s) | Catalyst/Reagents | Reference |

| Benzamide Substrates | C-H Amidation / Cyclization | 1,2,3-Benzotriazin-4(3H)-ones, N-acetylbenzotriazoles | CpCo(III), 1,4,2-dioxazol-5-ones, tert-butyl nitrite | shu.ac.uk |

Contributions to the Development of Novel Chemical Materials

While the structural features of this compound make it a candidate for incorporation into new functional materials, specific examples of its direct application in this area are not extensively detailed in published research. Chemical suppliers often categorize similar organic building blocks for use in Material Science, including the development of MOF ligands, OLED materials, and polymers, but concrete contributions of this compound itself are not specified. bldpharm.com

Applications as a Reagent in Specialized Industrial Chemical Processes

The transition of a chemical synthesis from a laboratory scale to an industrial process requires robust and efficient reactions. The use of intermediates like substituted benzamides in multi-step industrial syntheses is plausible. A patented preparation of p-carboxyphenylboronic acid, for example, utilizes the related intermediate 4-bromo-N,N-diisopropylbenzamide in a process described as suitable for commercial production. google.com This suggests the industrial viability of the bromo-benzamide structural class. However, specific documentation detailing the use of this compound as a reagent in a specialized, large-scale industrial chemical process is not available in the reviewed sources.

Table 2: Mentioned Chemical Compounds

| Compound Name | Role / Application |

| This compound | Subject of article; synthetic building block and intermediate |

| N-Benzyl-4-bromo-2-isopropylbenzamide | A related building block available from chemical suppliers. achemblock.com |

| 4-bromo-N,N-diisopropylbenzamide | Intermediate in the synthesis of p-carboxyphenylboronic acid. google.com |

| p-carboxyphenylboronic acid | Product of a synthesis involving a related bromo-benzamide. google.com |

| (4-(diisopropylcarbamyl)phenyl) boric acid | Advanced intermediate formed from 4-bromo-N,N-diisopropylbenzamide. google.com |

| 3-Bromo-N-isopropylbenzamide | A related building block used for synthesizing heterocyclic compounds. lookchem.com |

| 1,2,3-benzotriazin-4(3H)-ones | Heterocyclic scaffold synthesized from benzamide precursors. shu.ac.uk |

| N-acetylbenzotriazoles | Heterocyclic scaffold synthesized from benzamide precursors. shu.ac.uk |

| 5-Bromo-2-iodo-N-isopropylbenzamide | A related halogenated benzamide used as a synthetic reagent. mdpi.com |

Q & A

Basic: What spectroscopic techniques are recommended to confirm the structural integrity and purity of 4-Bromo-2-isopropylbenzamide?

Methodological Answer:

To characterize this compound, use a combination of:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify substituent positions (e.g., bromine at the 4-position and isopropyl at the 2-position) and assess symmetry .

- Infrared Spectroscopy (IR): Identify key functional groups (amide C=O stretch at ~1650–1700 cm, C-Br stretch at ~500–600 cm) .

- Mass Spectrometry (MS): Confirm molecular ion peaks ([M+H]) and fragmentation patterns to validate the molecular formula .

- High-Performance Liquid Chromatography (HPLC): Quantify purity using reverse-phase columns and UV detection at 254 nm .

Advanced: How can reaction conditions be optimized to synthesize this compound with high regioselectivity?

Methodological Answer:

Regioselective synthesis requires:

- Substrate Pre-functionalization: Introduce bromine via electrophilic aromatic substitution (e.g., using Br or NBS) on 2-isopropylbenzamide derivatives under controlled temperature (0–5°C) to minimize polybromination .

- Catalytic Systems: Employ Lewis acids (e.g., FeCl) to direct bromination to the para position relative to the isopropyl group .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the desired regioisomer. Monitor by TLC and compare R values with literature standards .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation .

- First Aid:

- Eye Exposure: Flush with water for 15 minutes; consult an ophthalmologist .

- Skin Contact: Wash with soap and water; remove contaminated clothing immediately .

- Waste Disposal: Collect halogenated waste in designated containers for incineration .

Advanced: How can conflicting data on the biological activity of this compound derivatives be systematically resolved?

Methodological Answer:

Address discrepancies through:

- Reproducibility Studies: Replicate experiments under identical conditions (e.g., cell lines, assay protocols) to verify activity .

- Structural Validation: Confirm compound identity and purity using orthogonal techniques (e.g., X-ray crystallography or 2D-NMR) to rule out batch variability .

- Meta-Analysis: Compare datasets across studies to identify outliers or methodological differences (e.g., IC values in kinase assays) .

Basic: What functional groups in this compound are most reactive in cross-coupling reactions?

Methodological Answer:

- Bromine Substituent: Participates in Suzuki-Miyaura coupling with boronic acids (Pd catalysis) to form biaryl derivatives .

- Amide Group: Can undergo hydrolysis to carboxylic acids (acidic/basic conditions) or serve as a directing group in C–H activation reactions .

- Isopropyl Group: Provides steric bulk, influencing reaction kinetics and regioselectivity .

Advanced: How can computational modeling predict the pharmacokinetic (PK) properties of this compound analogs?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Assess solubility and membrane permeability via logP calculations .

- Docking Studies: Predict binding affinities to target proteins (e.g., enzymes or receptors) using software like AutoDock Vina .

- ADMET Prediction Tools: Utilize platforms like SwissADME to estimate absorption, metabolism, and toxicity profiles .

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

- Polar Solvents: Use ethanol/water mixtures (70:30 v/v) for slow cooling recrystallization to obtain high-purity crystals .

- Non-Polar Solvents: Hexane/ethyl acetate (9:1) for rapid precipitation when solubility is low. Monitor crystal growth under microscopy .

Advanced: What strategies mitigate decomposition of this compound under prolonged storage?

Methodological Answer:

- Storage Conditions: Keep in amber vials at –20°C under inert gas (N) to prevent oxidation/hydrolysis .

- Stabilizers: Add molecular sieves (3Å) to absorb moisture or antioxidants (e.g., BHT) for light-sensitive samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.